molecular formula C14H21NO2 B14850371 4-(Cyclohexyloxy)-2-(dimethylamino)phenol

4-(Cyclohexyloxy)-2-(dimethylamino)phenol

Cat. No.: B14850371
M. Wt: 235.32 g/mol
InChI Key: GUIZYNKLVSMMTR-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-(dimethylamino)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-2-(dimethylamino)phenol typically involves the reaction of 4-hydroxy-2-(dimethylamino)phenol with cyclohexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the cyclohexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-2-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-(Cyclohexyloxy)-2-(dimethylamino)phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-2-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic.

    4-(Cyclohexyloxy)phenol: Lacks the dimethylamino group, affecting its reactivity and biological activity.

Uniqueness

4-(Cyclohexyloxy)-2-(dimethylamino)phenol is unique due to the presence of both the cyclohexyloxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-cyclohexyloxy-2-(dimethylamino)phenol

InChI

InChI=1S/C14H21NO2/c1-15(2)13-10-12(8-9-14(13)16)17-11-6-4-3-5-7-11/h8-11,16H,3-7H2,1-2H3

InChI Key

GUIZYNKLVSMMTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

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